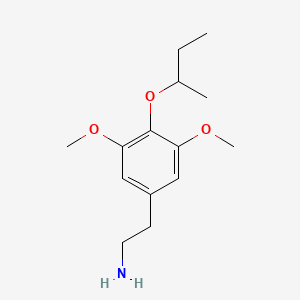

2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine

Description

2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine is a synthetic phenethylamine derivative characterized by a phenyl ring substituted with methoxy (-OCH₃) groups at the 3- and 5-positions and a butan-2-yloxy (-OCH(CH₂CH₃)CH₂) group at the 4-position. Its molecular formula is C₁₄H₂₁NO₃, with an average molecular mass of 251.326 g/mol . The compound belongs to a subclass of phenethylamines distinguished by alkoxy substitutions at the 4-position and dimethoxy groups at the 3- and 5-positions. Unlike the NBOMe series, it lacks the N-methoxybenzyl moiety, which is critical for high 5-HT₂A receptor affinity in compounds like 25I-NBOMe or 25C-NBOMe .

Properties

IUPAC Name |

2-(4-butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h8-10H,5-7,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNIGQYPTGSZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1OC)CCN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 2-butanone.

Etherification: The 3,5-dimethoxyphenol undergoes etherification with 2-butanone in the presence of an acid catalyst to form 4-butan-2-yloxy-3,5-dimethoxyphenol.

Amination: The resulting product is then subjected to a reductive amination reaction with ethylamine to yield 2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Phenethylamine Class

The compound shares structural similarities with several phenethylamine derivatives, differing primarily in the substituent at the 4-position of the phenyl ring. Key analogues include:

Pharmacological and Toxicological Comparisons

- Receptor Affinity: The absence of the N-methoxybenzyl group in 2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine likely reduces its 5-HT₂A receptor affinity compared to NBOMe compounds (e.g., 25I-NBOMe exhibits sub-nanomolar affinity, while escaline has micromolar-range activity) .

- Potency and Toxicity: NBOMe derivatives (e.g., 25I-NBOMe) are 10–100 times more potent than their 2C counterparts due to the N-methoxybenzyl group, but they also carry higher risks of seizures, hyperthermia, and fatalities . Phenethylamines with 4-alkoxy groups (e.g., escaline) are less potent than halogenated 2C compounds (e.g., 2C-B) but still exhibit hallucinogenic effects at moderate doses (10–20 mg) .

Metabolic Stability :

Legal and Regulatory Status

- However, structural analogues like 25C-NBOMe and escaline are Schedule I in the U.S. .

- Derivatives with "substantially similar" structures to banned phenethylamines may fall under analog laws in jurisdictions like the U.S. and Australia .

Biological Activity

2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine is an organic compound notable for its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention in scientific research for its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of 2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine is C14H23NO3. It features a phenyl ring substituted with a butan-2-yloxy group and two methoxy groups at the 3 and 5 positions, along with an ethanamine side chain. This specific structure contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine |

| Molecular Weight | 251.34 g/mol |

| CAS Number | 1183789-96-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It may act as a modulator of neurotransmitter systems, particularly affecting serotonin receptors, which are crucial for mood regulation and cognitive functions. The exact mechanisms remain under investigation, but preliminary studies suggest that it could influence pathways related to neuroplasticity and synaptic transmission.

Biological Activities

Research has indicated several potential biological activities of 2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine:

- Antidepressant Effects : Initial studies suggest that the compound may exhibit antidepressant-like effects in animal models by enhancing serotonergic signaling.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, potentially through modulation of antioxidant pathways.

- Anticancer Activity : Investigations into its anticancer properties have revealed that it may induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration.

Study on Related Compounds

A study investigating the structure-activity relationship (SAR) of 4-substituted 2,5-dimethoxyphenethylamines highlighted significant agonist activity at serotonin receptors (5-HT2A and 5-HT2C). These findings suggest that similar compounds may share mechanisms that could be applicable to 2-(4-Butan-2-yloxy-3,5-dimethoxyphenyl)ethanamine.

Anticancer Research

In a study focusing on related phenethylamines, compounds were found to induce apoptosis in HepG2 liver cancer cells through mitochondrial pathways. The expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were altered significantly upon treatment, indicating a potential pathway for therapeutic intervention.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antidepressant | Enhances serotonergic signaling |

| Neuroprotective | Protects against oxidative stress |

| Anticancer | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.